Cas no 406470-67-5 (methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate)

406470-67-5 structure
Nome del prodotto:methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate
methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate
- AKOS000304250
- METHYL 5-(4-IODOPHENOXYMETHYL)FURAN-2-CARBOXYLATE
- SCHEMBL3561578
- STK298482
- Methyl5-((4-iodophenoxy)methyl)furan-2-carboxylate
- Methyl 5-((4-iodophenoxy)methyl)furan-2-carboxylate
- EN300-227793
- GRA47067
- 5-(4-iodo-phenoxymethyl)-furan-2-carboxylic acid m ethyl ester
- 5-(4-Iodo-phenoxymethyl)-furan-2-carboxylic acid methyl ester
- Z26038340
- Oprea1_335859
- AK-968/41172216
- CS-0301947
- 406470-67-5
- BBL037869
- methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
- methyl 5-[(4-iodophenoxy)methyl]-2-furoate
- DDQUAZSXJXQHKN-UHFFFAOYSA-N
-
- MDL: MFCD02253889
- Inchi: InChI=1S/C13H11IO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
- Chiave InChI: DDQUAZSXJXQHKN-UHFFFAOYSA-N
- Sorrisi: COC(=O)C1=CC=C(COC2=CC=C(C=C2)I)O1
Proprietà calcolate
- Massa esatta: 357.97021Da
- Massa monoisotopica: 357.97021Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48.7Ų
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.7±0.1 g/cm3
- Punto di ebollizione: 428.5±45.0 °C at 760 mmHg
- Punto di infiammabilità: 213.0±28.7 °C
- Pressione di vapore: 0.0±1.0 mmHg at 25°C
methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227793-10.0g |
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate |
406470-67-5 | 95.0% | 10.0g |
$1224.0 | 2025-02-19 | |
Chemenu | CM519753-1g |
Methyl 5-((4-iodophenoxy)methyl)furan-2-carboxylate |
406470-67-5 | 97% | 1g |
$577 | 2023-02-02 | |
Enamine | EN300-227793-0.5g |
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate |
406470-67-5 | 95.0% | 0.5g |
$197.0 | 2025-02-19 | |
Enamine | EN300-227793-2.5g |
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate |
406470-67-5 | 95.0% | 2.5g |
$558.0 | 2025-02-19 | |
Fluorochem | 027312-5g |
5-(4-Iodo-phenoxymethyl)-furan-2-carboxylic acid methyl ester |
406470-67-5 | 5g |
£591.00 | 2022-03-01 | ||
Enamine | EN300-227793-10g |
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate |
406470-67-5 | 90% | 10g |
$1224.0 | 2023-09-15 | |
1PlusChem | 1P00JKP7-100mg |
methyl 5-[(4-iodophenoxy)methyl]-2-furoate |
406470-67-5 | 95% | 100mg |
$148.00 | 2024-05-03 | |
1PlusChem | 1P00JKP7-500mg |
methyl 5-[(4-iodophenoxy)methyl]-2-furoate |
406470-67-5 | 95% | 500mg |
$297.00 | 2024-05-03 | |
A2B Chem LLC | AJ12491-100mg |
Methyl 5-((4-iodophenoxy)methyl)furan-2-carboxylate |
406470-67-5 | 90% | 100mg |
$286.00 | 2024-04-20 | |
Enamine | EN300-227793-0.1g |
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate |
406470-67-5 | 95.0% | 0.1g |
$73.0 | 2025-02-19 |
methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate Letteratura correlata
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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5. Back matter
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